molecular formula C3H6FN3O B8421967 1-Azido-3-fluoropropan-2-ol

1-Azido-3-fluoropropan-2-ol

Cat. No.: B8421967
M. Wt: 119.10 g/mol
InChI Key: AUZPMIQENQLFBV-UHFFFAOYSA-N
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Description

1-Azido-3-fluoropropan-2-ol is a fluorinated synthetic intermediate of interest in radiochemistry and medicinal chemistry for constructing biologically active molecules. While direct studies on this specific compound are limited, its structure positions it as a potential precursor or analog in the development of radiolabeled probes for Positron Emission Tomography (PET). Research on related [18F]fluoroalkyl azides highlights their application as efficient bioorthogonal tools for rapid radiolabeling of complex biomolecules, such as peptides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry . This strategy enables the labeling of sensitive compounds under mild conditions without the need for protecting groups, making it invaluable for non-invasive molecular imaging and quantifying metabolic processes . The incorporation of both an azide and a fluorine atom into a small, versatile scaffold facilitates the exploration of pharmacokinetics and novel ligation strategies in preclinical research. This product is intended for use in laboratory research only. 1-Azido-3-fluoropropan-2-ol is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C3H6FN3O

Molecular Weight

119.10 g/mol

IUPAC Name

1-azido-3-fluoropropan-2-ol

InChI

InChI=1S/C3H6FN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2

InChI Key

AUZPMIQENQLFBV-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)O)N=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents:
Research has indicated that derivatives of azido compounds can exhibit neuroprotective effects. For instance, studies have shown that compounds similar to 1-azido-3-fluoropropan-2-ol can protect neurons from apoptosis, thereby potentially serving as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity:
The azide functional group is known for its utility in click chemistry, which facilitates the synthesis of complex molecules that can target cancer cells. The incorporation of 1-azido-3-fluoropropan-2-ol into drug candidates may enhance their efficacy against various cancer cell lines by improving specificity and reducing off-target effects .

Radiochemistry

Radiolabeling Applications:
1-Azido-3-fluoropropan-2-ol has been explored for its potential in radiolabeling applications. Specifically, fluorinated azides are utilized in positron emission tomography (PET) imaging due to their ability to form stable bonds with biomolecules. This property allows for the visualization of biological processes in vivo, making it a valuable tool in pharmacokinetics and drug development .

Click Chemistry for Imaging:
The strain-promoted alkyne–azide cycloaddition (SPAAC) reaction is frequently employed using azides like 1-azido-3-fluoropropan-2-ol to create radiolabeled probes for imaging applications. These probes can be used to study biodistribution and metabolism in preclinical models, providing insights into the pharmacological profiles of new drugs .

Materials Science

Synthesis of Functional Materials:
In materials science, 1-azido-3-fluoropropan-2-ol serves as a building block for synthesizing polymers and other materials with specific properties. The azide group allows for further functionalization through click chemistry, enabling the development of smart materials that respond to environmental stimuli or possess enhanced mechanical properties .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
NeuroprotectionInvestigated for its potential to protect neurons from apoptosis.Compounds similar to 1-azido-3-fluoropropan-2-ol showed significant neuroprotective effects .
RadiolabelingUsed in PET imaging via click chemistry methods.Effective in creating stable radiolabeled probes for in vivo studies .
Anticancer ActivityExplored for synthesizing targeted cancer therapies.Demonstrated potential efficacy against various cancer cell lines .
Material DevelopmentUtilized as a precursor for functional polymers and materials.Enabled the synthesis of materials with tailored properties through click reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The reactivity and stability of 1-azido-3-fluoropropan-2-ol are heavily influenced by its functional groups. Below is a comparison with structurally related propanol derivatives:

Compound Name Functional Groups Key Properties/Applications
1-Azido-3-fluoropropan-2-ol Azide (-N₃), Fluorine (-F), Alcohol (-OH) High reactivity in click chemistry; fluorination enhances stability
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Methyl (-CH₃), Tolyl (aromatic), Alcohol (-OH) Used in fragrances; regulated by IFRA safety standards for dermal exposure
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino (-NHCH₃), Thiophene, Alcohol (-OH) Intermediate in pharmaceutical synthesis (e.g., drospirenone analogs)
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol Trifluoromethyl (-CF₃), Aromatic amine, Alcohol (-OH) Chiral building block for bioactive molecules; CF₃ enhances lipophilicity

Key Observations:

  • Azide vs. Amino Groups: The azide group in 1-azido-3-fluoropropan-2-ol provides distinct reactivity (e.g., cycloaddition) compared to amino groups in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which are more nucleophilic but less explosive .
  • Fluorine vs. Trifluoromethyl: Fluorination at position 3 in the target compound increases electronegativity and polarity, whereas trifluoromethyl groups (as in (S)-2-(4-CF₃-phenyl-amino)-propan-1-ol) enhance steric bulk and lipid solubility .

Research Findings and Data Gaps

  • Thermal Stability: Azido-alcohols generally decompose above 100°C, necessitating low-temperature storage. Fluorinated analogs may exhibit marginally higher stability .
  • Solubility: Expected to be polar and water-miscible due to -OH and -F groups, similar to (S)-2-(4-CF₃-phenyl-amino)-propan-1-ol .

Q & A

Q. Key Considerations :

  • Safety : Perform azide reactions in a fume hood; avoid contact with metals or heat sources due to explosive risks .
  • Yield Optimization : Use stoichiometric excess of NaN₃ (1.2–1.5 eq.) and low temperatures (−10°C to 0°C) to minimize side reactions.

Basic Research Question: Which spectroscopic techniques are critical for characterizing 1-azido-3-fluoropropan-2-ol?

Methodological Answer:

  • ¹H NMR : Identify protons adjacent to fluorine (split into doublets/triplets due to ¹H-¹⁹F coupling). For example, the -CH₂-F group shows splitting patterns at δ ~4.5–5.0 ppm .
  • ¹⁹F NMR : A singlet near δ −200 to −220 ppm confirms the fluorine environment .
  • IR Spectroscopy : The azide (-N₃) stretch appears as a sharp peak at ~2100–2200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₃H₅FN₃O⁺ = 134.0362 g/mol).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Advanced Research Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer :
Contradictions in stability studies (e.g., decomposition temperatures ranging from 40°C to 80°C) may arise from:

  • Solvent Effects : Stability in polar vs. non-polar solvents (e.g., faster decomposition in DMSO due to azide reactivity).
  • Impurity Catalysis : Trace metals (e.g., Cu²⁺) accelerate decomposition. Pre-purify solvents via chelating resins .

Q. Experimental Design :

Controlled TGA/DSC : Compare decomposition profiles under inert (N₂) vs. oxidative (O₂) atmospheres.

Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring via HPLC .

Data Interpretation : Apply Arrhenius kinetics to model degradation rates and identify critical storage conditions .

Advanced Research Question: What role does 1-azido-3-fluoropropan-2-ol play in CuAAC (Click Chemistry) applications?

Methodological Answer :
The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation or polymer synthesis:

Reaction Setup :

  • Use CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C.
  • Optimize alkyne:azide molar ratios (1:1 to 1:1.2) to maximize triazole yield.

Fluorine Impact : The -CF group enhances solubility in organic phases, enabling reactions in mixed solvents (e.g., THF/H₂O) .

Q. Challenges :

  • Competing Reactions : Fluorine’s electron-withdrawing effect may slow CuAAC; increase catalyst loading (5–10 mol% Cu) .
  • Byproduct Analysis : Monitor for hydrolyzed azides (e.g., amines) via LC-MS.

Safety and Storage: What protocols mitigate risks during handling and storage?

Q. Methodological Answer :

  • Handling :
    • Use explosion-proof equipment and conductive glassware to prevent static discharge .
    • Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storage :
    • Store in amber vials under argon at 2–8°C to prevent moisture absorption and thermal degradation .
    • Waste Disposal : Quench azides with NaNO₂/HCl before neutralization and incineration .

Q. Emergency Protocol :

  • In case of spillage, evacuate and treat with dilute NaHCO₃ to neutralize acidic byproducts.

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